![molecular formula C16H12BrN3O4S B2425933 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide CAS No. 879439-99-3](/img/structure/B2425933.png)
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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Description
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNTA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1. Antimicrobial and Antitubercular Agent
The compound has been identified as a potent antimicrobial and antitubercular agent. A study by Prasad and Nayak (2016) synthesized novel thiazoles derivatives containing the methoxy-napthyl moiety, showing significant antimicrobial activities, including moderate anti-tuberculosis activities (Prasad & Nayak, 2016).
2. Antioxidant and Anti-Inflammatory Properties
Research has indicated that derivatives of this compound exhibit antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) discovered that certain derivatives showed significant antioxidant and anti-inflammatory effects (Koppireddi et al., 2013).
3. Potential in Cancer Photodynamic Therapy
The compound's derivatives have been studied for their potential in cancer treatment, particularly in photodynamic therapy. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives, which demonstrated significant potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
4. Anticancer and Antiviral Activities
The derivatives of this compound have shown promising results in anticancer and antiviral studies. Havrylyuk et al. (2013) reported that some synthesized derivatives displayed selective inhibition against leukemia cell lines and demonstrated activity against specific virus strains (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
5. Enzyme Inhibition and Therapeutic Potential
The compound's derivatives have been evaluated for enzyme inhibition, with potential therapeutic applications. Abbasi et al. (2018) conducted enzyme inhibition studies and identified significant interactions with various enzymes, suggesting therapeutic potential (Abbasi et al., 2018).
properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-24-13-5-2-9-6-10(17)3-4-11(9)12(13)7-14(21)19-16-18-8-15(25-16)20(22)23/h2-6,8H,7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAFHJKAGBTBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
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